molecular formula C13H13NO3S2 B7828071 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7828071
M. Wt: 295.4 g/mol
InChI Key: BUQWCOUBSVBPCP-UHFFFAOYSA-N
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Description

3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with an ethyl group at the N3 position and a 2-hydroxy-3-methoxybenzylidene moiety at the C5 position. The compound’s Z-configuration (5Z) is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the thioxo sulfur atom, forming an S(6) ring motif . This structural feature enhances planarity and influences intermolecular interactions, such as C–H⋯π and C–H⋯S bonds, which stabilize crystal packing .

Properties

IUPAC Name

3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-14-12(16)10(19-13(14)18)7-8-5-4-6-9(17-2)11(8)15/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQWCOUBSVBPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethylamine with Thioglycolic Acid

The reaction of ethylamine with thioglycolic acid in the presence of a dehydrating agent (e.g., HCl or H2SO4) yields 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one via intramolecular cyclization. Typical conditions involve refluxing in ethanol or acetic acid for 4–6 hours, achieving yields of 65–78%.

Reaction Equation:

CH3CH2NH2+HSCH2COOHHCl, ΔC5H7NOS2+H2O\text{CH}3\text{CH}2\text{NH}2 + \text{HSCH}2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{C}5\text{H}7\text{NOS}2 + \text{H}2\text{O}

Key parameters:

  • Solvent : Ethanol or glacial acetic acid.

  • Catalyst : Anhydrous HCl gas or concentrated sulfuric acid.

  • Temperature : Reflux (78–110°C).

Three-Component Reaction (Amine, Carbonyl, Thiol)

An alternative one-pot method combines ethylamine, diketene (or α-haloketone), and carbon disulfide under microwave irradiation. This approach reduces reaction time to 20–30 minutes with yields up to 85%.

Advantages :

  • Avoids intermediate isolation.

  • Compatible with green solvents like water or PEG-400.

The introduction of the (2-hydroxy-3-methoxyphenyl)methylidene group at C5 employs a Knoevenagel condensation between 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one and 2-hydroxy-3-methoxybenzaldehyde.

Standard Protocol

Reagents :

  • Thiazolidinone core (1 equiv).

  • 2-Hydroxy-3-methoxybenzaldehyde (1.2 equiv).

  • Catalyst: Anhydrous sodium acetate (0.2 equiv).

  • Solvent: Glacial acetic acid or ethanol.

Procedure :

  • Combine reagents in solvent and reflux at 120°C for 5–7 hours.

  • Cool to room temperature; precipitate forms upon dilution with ice water.

  • Filter and recrystallize from ethanol or acetone.

Yield : 70–88%.

Microwave-Assisted Optimization

Microwave irradiation (100–150 W, 80–100°C) reduces reaction time to 15–30 minutes while maintaining yields >90%. This method enhances regioselectivity and minimizes side products like diastereomers or oligomers.

Solvent and Catalyst Innovations

  • Deep Eutectic Solvents (DES) : Using L-proline-based DES (e.g., choline chloride:L-proline) improves atom economy and eliminates toxic solvents. Reported yields reach 96% with Z-configuration exclusivity.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) in aqueous medium achieves 82% yield at 50°C.

Stereochemical and Structural Analysis

Z-Configuration of the Exocyclic Double Bond

The Knoevenagel condensation exclusively yields the Z-isomer, confirmed by:

  • 1H NMR : Vinylic proton (CH=) resonates at δ 7.8–8.1 ppm, distinct from E-isomers (δ 7.2–7.5 ppm).

  • X-ray Crystallography : Dihedral angles between thiazolidinone and arylidene groups range from 5–15°, confirming coplanarity.

Spectroscopic Characterization

IR (KBr, cm⁻¹) :

  • C=O (thiazolidinone): 1680–1700.

  • C=S (thione): 1220–1240.

  • O-H (phenolic): 3200–3400.

1H NMR (DMSO-d6, δ ppm) :

  • Thiazolidinone CH2: 3.9–4.1 (s, 2H).

  • Ethyl group: 1.2 (t, 3H, CH3), 3.6 (q, 2H, CH2).

  • Arylidene CH: 7.7 (s, 1H).

  • Aromatic protons: 6.8–7.6 (m, 3H).

Reaction Optimization and Challenges

Critical Parameters

  • Aldehyde Purity : Contaminants (e.g., formic acid) promote dimerization.

  • Moisture Control : Water induces hydrolysis of the thione group.

Side Reactions and Mitigation

  • Diastereomer Formation : Minimized using excess aldehyde and anhydrous conditions.

  • Oligomerization : Suppressed by slow addition of aldehyde and low temperatures (60–80°C).

Comparative Data for Preparation Methods

MethodSolventCatalystTime (h)Yield (%)Purity (%)
Standard RefluxAcetic acidNaOAc67895
MicrowaveEthanolNone0.59298
DESL-Proline DESNone49699
Phase-TransferH2OTBAB38293

Applications and Derivative Synthesis

The product serves as a precursor for:

  • Metal Complexes : Coordination via thione sulfur enhances antimicrobial activity.

  • Fluorescent Probes : Conjugation with electron-withdrawing groups shifts λmax to 450–500 nm .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one commonly use reagents such as:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively.

Antimicrobial Properties

Studies have shown that compounds similar to 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possess antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics.

Anti-inflammatory Effects

Thiazolidinone derivatives are noted for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Cancer Treatment

Compounds within the thiazolidinone class have been investigated for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the potential of similar compounds in targeting breast and colon cancer cells.

Cardiovascular Health

The compound's ability to inhibit platelet aggregation suggests its application in cardiovascular medicine, potentially serving as an antithrombotic agent.

Case Studies

  • Antioxidant and Antimicrobial Study : A study conducted on thiazolidinone derivatives indicated that these compounds could reduce oxidative stress markers and demonstrate significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed a promising IC50 value of around 10 µM for antioxidant activity.
  • Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines demonstrated that a related thiazolidinone compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
  • Platelet Aggregation Inhibition : Research involving animal models showed that the compound effectively reduced platelet aggregation in response to thrombin, indicating its potential use in preventing thromboembolic events.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties.

The compound's chemical profile is as follows:

PropertyValue
Compound ID1588-0083
Molecular Weight295.38 g/mol
Molecular FormulaC13H13N2O3S2
LogP2.9111
Polar Surface Area39.548 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possesses antibacterial activity against various pathogens.

  • Antibacterial Activity :
    • The compound was evaluated against common bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated minimum inhibitory concentration (MIC) values ranging from 625 µg/ml to >5000 µg/ml, depending on the strain tested .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties against Candida albicans, with similar MIC values suggesting moderate efficacy .

Antiviral Activity

Thiazolidinones have been explored for their potential in treating viral infections, particularly HIV and HCV.

  • Anti-HIV Activity :
    • Compounds similar to 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have shown promising results in inhibiting HIV replication with IC50 values reported as low as 12.1 µM .
  • HCV Inhibition :
    • The thiazolidinone scaffold has been identified as a potential inhibitor of HCV NS5B polymerase, with IC50 values indicating effective inhibition at micromolar concentrations .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives, including the compound of interest:

  • Synthesis and Evaluation :
    • A study synthesized various thiazolidinones and evaluated their biological activities, confirming the potential of compounds like 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one to act against both bacteria and viruses .
  • Comparative Studies :
    • Comparative analyses with standard antibiotics revealed that while the thiazolidinone derivatives showed moderate antibacterial activity, their antiviral properties were significantly more pronounced, suggesting a dual-action potential .

Comparison with Similar Compounds

Hydroxy vs. Methoxy Substitution

  • (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) :
    Lacks the 3-methoxy group, reducing steric bulk and electron-donating capacity. This derivative exhibits weaker intermolecular stabilization due to fewer hydrogen-bonding opportunities compared to the target compound .
  • (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IV) :
    The hydroxyl and methoxy groups are positioned at the 4- and 3-positions, respectively, creating distinct electronic and steric environments. This configuration may enhance solubility in polar solvents compared to the target compound’s 2-hydroxy-3-methoxy arrangement .

Nitro and Halogen Substituents

  • (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: The nitro group at the 3-position introduces strong electron-withdrawing effects, reducing electron density on the benzylidene ring.
  • (5Z)-5-[(6-chloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one :
    A chloro substituent on a fused chromene system significantly alters π-conjugation and steric bulk, likely reducing planarity compared to the target compound’s simpler benzylidene system .

N-Substituent Variations

Ethyl vs. Phenyl or Hydroxyethyl Groups

  • 3-(2-Hydroxyethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (11b) :
    The hydroxyethyl substituent introduces hydrogen-bonding capacity at the N3 position, which may enhance interactions with biological targets, such as enzymes or receptors .

Heteroaromatic vs. Benzylidene Systems

  • (5Z)-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (15) :
    The pyrazine ring introduces nitrogen atoms into the arylidene system, enhancing hydrogen-bond acceptor capacity and enabling coordination with metal ions .

Stereochemical and Crystallographic Differences

  • Z vs. E Isomers : The Z-configuration of the target compound promotes intramolecular hydrogen bonding, stabilizing a planar conformation. In contrast, E-isomers, such as (5E)-3-ethyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, exhibit distorted geometries due to steric clashes between substituents, reducing crystallinity .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, thiosemicarbazide derivatives can react with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system (e.g., 5 mL DMF + 10 mL acetic acid) at elevated temperatures (~100–120°C) for 2–4 hours. Recrystallization from DMF-ethanol mixtures yields pure products . Adjusting substituents on the arylidene group (e.g., hydroxy, methoxy) requires controlled stoichiometry of the aldehyde/ketone precursor (0.03 mol per 0.01 mol thiosemicarbazide) to minimize side reactions.

Q. Table 1: Example Reaction Parameters

ComponentQuantity (mol)Solvent SystemReaction TimeYield (%)
Thiosemicarbazide0.01DMF + acetic acid2 h~65–75
Chloroacetic acid0.01
Sodium acetate0.02
Aldehyde/Ketone precursor0.03

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethyl group (δ ~1.2–1.5 ppm for CH3_3, δ ~4.0–4.5 ppm for CH2_2), methoxy (δ ~3.8–4.0 ppm), and hydroxy protons (broad singlet at δ ~9–12 ppm). IR spectroscopy can validate the thione (C=S, ~1200–1250 cm1^{-1}) and carbonyl (C=O, ~1650–1750 cm1^{-1}) groups .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is ideal. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. WinGX or ORTEP-III can visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings). For example, the hydroxy group on the phenyl ring often acts as a donor (O–H⋯O/S), while the thione sulfur or carbonyl oxygen serves as an acceptor. Computational tools like Mercury or CrystalExplorer quantify interaction energies and visualize packing motifs. In related rhodanine derivatives, such interactions stabilize layered or helical supramolecular architectures .

Q. What computational strategies are effective for studying the electronic properties and reactivity of this thiazolidinone derivative?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate models .
  • Reactivity Predictions : Use Gaussian or ORCA to simulate reaction pathways (e.g., oxidation of the hydroxy group to quinone derivatives or reduction of sulfur centers). Solvent effects (e.g., polarizable continuum models) refine accuracy for solution-phase reactions .

Q. How can structural analogs of this compound be designed to enhance biological activity?

  • Methodological Answer :
  • SAR Studies : Modify substituents on the arylidene (e.g., halogenation at the 4-position for increased lipophilicity) or the thiazolidinone core (e.g., replacing sulfur with selenium).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen analogs against target proteins (e.g., antimicrobial enzymes or cancer-related kinases). For example, iodinated derivatives show enhanced binding to thyroid hormone receptors due to halogen bonding .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported crystallographic data for similar thiazolidinone derivatives?

  • Methodological Answer : Cross-validate unit cell parameters and space groups using multiple datasets. For example, if two studies report conflicting hydrogen-bonding patterns for (5Z)-5-(2-hydroxybenzylidene) analogs, re-refine the raw diffraction data (e.g., .hkl files) in SHELXL with updated scattering factors. Check for overlooked symmetry elements (e.g., twinning or pseudosymmetry) using PLATON’s ADDSYM algorithm .

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